4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-phenylpiperidine-1-carboxamide
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Overview
Description
4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-phenylpiperidine-1-carboxamide is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-phenylpiperidine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core. This can be achieved by reacting anthranilic acid with formamide under high-temperature conditions to form 2-aminobenzamide, which is then cyclized to form the quinazolinone structure .
Next, the quinazolinone is functionalized with a piperidine moiety. This can be done by reacting the quinazolinone with piperidine and a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, are often employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Various nucleophiles, such as amines, thiols, and halides, under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit enhanced or modified biological activities .
Scientific Research Applications
4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-phenylpiperidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain . Additionally, it can interact with DNA and proteins, leading to the disruption of cellular processes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-oxo-3,4-dihydroquinazolin-2-yl derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
N-phenylpiperidine derivatives: These compounds have the piperidine moiety and are known for their analgesic and anesthetic properties.
Uniqueness
4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-phenylpiperidine-1-carboxamide is unique due to its combined quinazolinone and piperidine structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and medical applications .
Properties
IUPAC Name |
4-[(4-oxoquinazolin-3-yl)methyl]-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-20-18-8-4-5-9-19(18)22-15-25(20)14-16-10-12-24(13-11-16)21(27)23-17-6-2-1-3-7-17/h1-9,15-16H,10-14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENGCJXPLPSFOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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